

An In-depth Technical Guide to 7-Chloro-3-iodo-8-methylquinoline

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Compound of Interest

Compound Name: 7-Chloro-3-iodo-8-methylquinoline

Cat. No.: B15311575

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For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide array of biological activities.[1][2] From the historical significance of quinine in combating malaria to the contemporary use of quinoline derivatives in oncology, this heterocyclic system continues to be a fertile ground for the discovery of new therapeutic agents.[3][4][5] This guide focuses on a specific, highly functionalized derivative: **7-Chloro-3-iodo-8-methylquinoline**. While this compound is noted for its potential as a versatile building block in synthetic and medicinal chemistry, detailed public-domain information remains sparse. This document, therefore, serves as a comprehensive technical guide, amalgamating available data with established chemical principles to provide a foundational understanding of its synthesis, properties, and potential applications.

Compound Identification and Structure

Chemical Abstract Service (CAS) Number

The CAS Registry Number for **7-Chloro-3-iodo-8-methylquinoline** is 2825005-69-2. This unique identifier is crucial for unambiguous identification in chemical databases and literature.

Chemical Structure

The chemical structure of **7-Chloro-3-iodo-8-methylquinoline** is characterized by a quinoline core substituted with a chloro group at the 7-position, an iodo group at the 3-position, and a methyl group at the 8-position.

Caption: Chemical structure of **7-Chloro-3-iodo-8-methylquinoline**.

Physicochemical and Spectroscopic Properties

Direct experimental data for **7-Chloro-3-iodo-8-methylquinoline** is not extensively available in the public domain. However, based on the known properties of its structural analogs, the following table provides predicted and extrapolated data to guide experimental work.

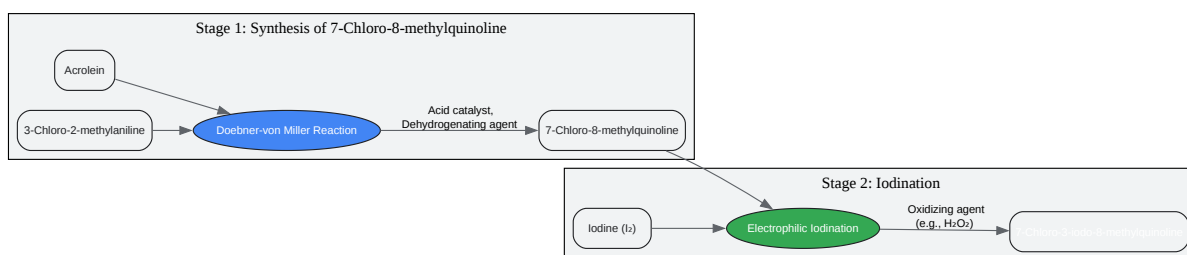
Property	Predicted/Estimated Value	Rationale/Analog Data Source
Molecular Formula	C ₁₀ H ₇ ClIN	Based on structural components.
Molecular Weight	303.53 g/mol	Calculated from the molecular formula.
Appearance	Off-white to yellow solid	Typical for halogenated quinolines.
Melting Point	120-140 °C	Extrapolated from similar substituted quinolines.
Solubility	Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.	General solubility for poly-halogenated aromatic heterocycles.
¹ H NMR (CDCl ₃ , 400 MHz)	δ 8.8-9.0 (s, 1H, H2), 8.1-8.3 (s, 1H, H4), 7.8-8.0 (d, 1H, H5), 7.4-7.6 (d, 1H, H6), 2.7-2.9 (s, 3H, -CH ₃)	Predicted chemical shifts based on the electronic effects of the substituents on the quinoline ring.[6]
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 150-152 (C2), 90-95 (C3), 145-148 (C4), 125-145 (aromatic carbons), 15-20 (-CH ₃)	The upfield shift of C3 is characteristic of direct iodination.[6]
IR (KBr, cm ⁻¹)	~3050 (Ar-H), ~1600, ~1550, ~1480 (C=C, C=N), ~830 (C-Cl), ~600 (C-I)	Characteristic vibrational frequencies for the functional groups present.[7]

Proposed Synthesis and Mechanistic Insights

The synthesis of **7-Chloro-3-iodo-8-methylquinoline** can be logically approached in a two-stage process: first, the construction of the 7-chloro-8-methylquinoline core, followed by regioselective iodination at the 3-position.

Synthesis of the 7-Chloro-8-methylquinoline Precursor

The synthesis of the 7-chloro-8-methylquinoline precursor can be achieved through established methods for quinoline synthesis, such as the Doebner-von Miller reaction or the Gould-Jacobs reaction.[8][9] A plausible route involves the reaction of 3-chloro-2-methylaniline with acrolein in the presence of an acid catalyst and a dehydrogenating agent.[9]



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Caption: Proposed two-stage synthetic workflow for **7-Chloro-3-iodo-8-methylquinoline**.

Detailed Experimental Protocol: Regioselective Iodination

The introduction of an iodine atom at the 3-position of the quinoline ring can be achieved via electrophilic iodination. The quinoline nitrogen deactivates the benzene ring towards electrophilic attack, while the pyridine ring is also deactivated. However, the 3-position is the most susceptible to electrophilic substitution in the pyridine ring of a quinoline system.

Materials:

- 7-Chloro-8-methylquinoline

- Iodine (I₂)
- Hydrogen Peroxide (30% solution)
- Glacial Acetic Acid
- Sodium thiosulfate
- Sodium bicarbonate
- Dichloromethane
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask, dissolve 7-chloro-8-methylquinoline (1 equivalent) in glacial acetic acid.
- To this solution, add iodine (1.1 equivalents).
- Slowly add hydrogen peroxide (30% solution, 2 equivalents) dropwise at room temperature. The reaction is exothermic and should be cooled in an ice bath if necessary.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.
- Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure to obtain the crude product.

- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Causality Behind Experimental Choices:

- Glacial Acetic Acid as Solvent: It is a polar protic solvent that can dissolve the reactants and facilitate the electrophilic substitution.
- Hydrogen Peroxide as Oxidizing Agent: It oxidizes molecular iodine (I_2) to a more potent electrophilic iodine species (I^+), which is necessary for the iodination of the relatively electron-deficient quinoline ring.
- Sodium Thiosulfate Quench: This step is crucial to remove any unreacted iodine, which can complicate the purification process.
- Column Chromatography: This is a standard and effective method for purifying organic compounds of moderate polarity.

Applications and Relevance in Drug Development

The strategic placement of three different functional groups on the quinoline scaffold makes **7-Chloro-3-iodo-8-methylquinoline** a highly valuable intermediate for the synthesis of complex molecules.

Versatile Synthetic Handle

The iodine atom at the 3-position is a particularly useful functional group for further elaboration via various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.^{[10][11]} This allows for the introduction of a wide range of aryl, alkynyl, and vinyl substituents, enabling the rapid generation of a library of diverse compounds for biological screening.

Potential Biological Activities

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including:

- Anticancer: Many substituted quinolines have shown potent anticancer activity through various mechanisms, such as the inhibition of protein kinases and the disruption of cell cycle

progression.[12][13] The 7-chloroquinoline moiety is a key feature in several anticancer experimental drugs.[7][14]

- Antimalarial: The 7-chloroquinoline core is famously present in the antimalarial drug chloroquine.[1][3]
- Antimicrobial and Antifungal: The quinoline nucleus is also found in compounds with significant antibacterial and antifungal properties.[15][16]

The unique substitution pattern of **7-Chloro-3-iodo-8-methylquinoline** provides a template for the design of novel compounds with potentially enhanced or novel biological activities. The methyl group at the 8-position can influence the conformation and binding affinity of the molecule to its biological target.

Conclusion

7-Chloro-3-iodo-8-methylquinoline is a promising, yet underexplored, chemical entity. Its confirmed existence, as indicated by its CAS number and commercial availability, opens the door for its use in synthetic and medicinal chemistry. This guide provides a foundational framework for researchers by outlining its key identifiers, predicting its properties, proposing a detailed synthetic route with mechanistic rationale, and highlighting its potential applications in drug discovery and development. As research into novel quinoline derivatives continues to expand, compounds like **7-Chloro-3-iodo-8-methylquinoline** will undoubtedly play a crucial role as versatile building blocks for the next generation of therapeutic agents.

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